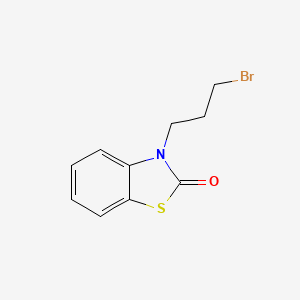
2-Chloro phenyl pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro phenyl pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro phenyl pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura cross-coupling reaction . Another method includes the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenyl lithium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro phenyl pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, where it reacts with aryl or alkyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as phenyl lithium or organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phenyl pyrimidine derivative with an amine group at the second position.
Applications De Recherche Scientifique
2-Chloro phenyl pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro phenyl pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: A closely related compound with similar chemical properties.
4-Chloropyrimidine: Another pyrimidine derivative with a chlorine atom at the fourth position.
Phenylpyrimidine: A compound with a phenyl group attached to the pyrimidine ring but without the chlorine substitution.
Uniqueness
2-Chloro phenyl pyrimidine is unique due to the presence of both a chlorine atom and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H |
Clé InChI |
JOLXIPMUKIGMEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B8517419.png)










